molecular formula C24H26N2O3S B11022401 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11022401
M. Wt: 422.5 g/mol
InChI Key: KVNLUURADJGXHH-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound characterized by a tetrahydropyran (THP) core substituted with a 4-methoxyphenyl group and a methylene-linked acetamide moiety. The acetamide is further functionalized with a 2-phenyl-1,3-thiazole ring.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C24H26N2O3S/c1-28-21-9-7-19(8-10-21)24(11-13-29-14-12-24)17-25-22(27)15-20-16-30-23(26-20)18-5-3-2-4-6-18/h2-10,16H,11-15,17H2,1H3,(H,25,27)

InChI Key

KVNLUURADJGXHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkyl halide.

    Formation of the Thiazolylacetamide Moiety: The thiazolylacetamide moiety is synthesized through the condensation of a thiazole derivative with an acetamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Key Structural Features :

  • Tetrahydropyran ring : Enhances metabolic stability and influences lipophilicity.
  • 4-Methoxyphenyl group : May improve membrane permeability due to its electron-donating methoxy substituent.
  • 2-Phenylthiazole : A heterocyclic system often associated with anti-inflammatory and enzyme inhibitory activities.

Comparison with Similar Compounds

The compound is structurally related to several acetamide-thiazole derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name/ID Substituents on Acetamide N Thiazole Substituents Other Rings Molecular Weight (g/mol) Key Features
Target Compound [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl 2-Phenyl Tetrahydropyran ~452.57 High lipophilicity, metabolic stability
, Compound 16 4-Phenylpiperazin-1-yl 4-(4-Methoxyphenyl) Piperazine 408.52 MMP inhibition, moderate solubility
, Compound 6a 4-(4-Hydroxy-3-methoxyphenyl) 2-Amino None ~307.35 Non-selective COX-1/COX-2 inhibition
Furan-2-ylmethyl 2-Phenyl Furan 298.36 Reduced steric bulk, lower molecular weight
4-Pyridin-3-yl 4-Methoxyphenyl Pyridine ~353.43 Potential for hydrogen bonding

Key Observations :

  • The tetrahydropyran group in the target compound distinguishes it from analogs with smaller rings (e.g., furan in ) or nitrogen-containing rings (e.g., piperazine in ), likely enhancing metabolic stability .
  • The 4-methoxyphenyl substituent increases lipophilicity compared to polar groups like hydroxyl in Compound 6a .
  • The 2-phenylthiazole moiety is conserved across multiple analogs, suggesting its critical role in target binding .

Key Insights :

  • Unlike Compound 6a , which inhibits COX isoforms, the target’s lack of polar groups (e.g., hydroxyl) may reduce COX affinity but improve BBB penetration.

Limitations :

  • Inferences about biological activity are speculative due to lack of direct data.
  • Synthetic pathways are extrapolated from related compounds.

This analysis underscores the compound’s promise as a scaffold for drug development, particularly in inflammation and enzyme modulation.

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